Product packaging for Lipoxin A4 methyl ester(Cat. No.:)

Lipoxin A4 methyl ester

Cat. No.: B10768209
M. Wt: 366.5 g/mol
InChI Key: UBPCKDCSZPRQJP-QDCMSWGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lipoxin A4 methyl ester is a chemically stabilized analog of the potent endogenous pro-resolving lipid mediator, Lipoxin A4 (LXA4). The addition of the methyl ester group significantly enhances the compound's stability, making it an invaluable tool for in vitro and in vivo research applications where the native eicosanoid's short half-life is a limiting factor. This compound acts as an agonist for the ALX/FPR2 receptor, mimicking the potent anti-inflammatory and pro-resolving bioactions of native LXA4. Its primary research value lies in elucidating the molecular mechanisms that actively terminate inflammation and promote tissue homeostasis without being immunosuppressive. Key research applications include the study of neutrophil recruitment and apoptosis, stimulation of non-phlogistic macrophage phagocytosis of apoptotic cells, and the modulation of cytokine and chemokine production. This compound is extensively used in investigations of chronic inflammatory diseases, such as arthritis, periodontal disease, and asthma, as well as in research focused on tissue repair, wound healing, and the intricate balance between inflammation and resolution. It provides researchers with a robust and reliable compound to dissect the critical pathways that drive the natural resolution of inflammatory processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O5 B10768209 Lipoxin A4 methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPCKDCSZPRQJP-QDCMSWGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Synthetic Approaches of Lipoxin A4 Methyl Ester and Analogs

Endogenous Biosynthetic Pathways of Lipoxin A4

The formation of Lipoxin A4 (LXA4) in the body is a multi-step process that involves the insertion of molecular oxygen into arachidonic acid at two different positions. scielo.br This process is primarily catalyzed by a family of enzymes known as lipoxygenases (LOX). researchgate.netresearchgate.net The biosynthesis can occur through several distinct routes, often involving cell-cell interactions, a mechanism known as transcellular biosynthesis. atsjournals.orgresearchgate.net

Arachidonic Acid Metabolism via Lipoxygenases (LOX)

Lipoxins are structurally defined as arachidonic acid metabolites containing three hydroxyl groups and four double bonds. wikipedia.org Their biosynthesis is initiated by the action of lipoxygenase enzymes, which are segregated in different cell types, necessitating cellular cooperation to generate the final active molecule. scielo.br

There are at least three primary biosynthetic routes for the formation of lipoxins involving different lipoxygenase enzymes:

The 15-LOX and 5-LOX Pathway: This pathway is common at mucosal surfaces, such as in the airways. core.ac.uk It involves the interaction between cells expressing 15-lipoxygenase (e.g., epithelial cells, monocytes, eosinophils) and neutrophils, which are rich in 5-lipoxygenase. researchgate.netatsjournals.org Initially, 15-LOX converts arachidonic acid into 15S-hydroperoxyeicosatetraenoic acid (15S-HpETE), which is then reduced to 15S-hydroxyeicosatetraenoic acid (15S-HETE). scielo.br This intermediate, 15S-HETE, is released and subsequently taken up by adjacent neutrophils. atsjournals.org The neutrophil's 5-LOX enzyme then acts on 15S-HETE to form LXA4 and its isomer, Lipoxin B4 (LXB4). scielo.brneogen.com

The 5-LOX and 12-LOX Pathway: This route is predominant within the vascular system and relies on interactions between leukocytes (specifically neutrophils) and platelets. scielo.bratsjournals.org Activated neutrophils generate the epoxide intermediate Leukotriene A4 (LTA4) via their 5-LOX enzyme. scielo.br A significant portion of this LTA4 is released from the neutrophil and can be taken up by nearby platelets. scielo.br Human platelets, which lack 5-LOX but contain 12-lipoxygenase (12-LOX), then convert the neutrophil-derived LTA4 into LXA4 and LXB4. scielo.brcore.ac.uk This platelet-leukocyte interaction is a key mechanism for lipoxin generation during inflammatory, thrombotic, and atherosclerotic events. atsjournals.org

Transcellular biosynthesis is a fundamental concept in the formation of lipoxins, as single cell types rarely possess all the necessary enzymes to complete the synthesis from arachidonic acid. scielo.brresearchgate.net This process involves one cell type generating a specific intermediate that is then transferred to a second, neighboring cell type for final conversion into the bioactive lipoxin. wikipedia.orgatsjournals.org

The two major transcellular pathways are:

Epithelial/Monocyte-Neutrophil Interaction: An epithelial cell or monocyte produces 15S-HETE via 15-LOX, which is then passed to a neutrophil for conversion to LXA4 by 5-LOX. atsjournals.org

Neutrophil-Platelet Interaction: A neutrophil produces LTA4 via 5-LOX, which is then converted by platelet 12-LOX into LXA4. atsjournals.orgcore.ac.uk

These cell-cell interactions are crucial for generating "stop signals" that help to resolve inflammation locally. atsjournals.org

5-Lipoxygenase, 12-Lipoxygenase, and 15-Lipoxygenase Pathways

Aspirin-Triggered Lipoxin Formation (15-epi-Lipoxin A4)

Aspirin (B1665792) has a unique impact on the biosynthesis of lipoxins. scielo.br By acetylating the cyclooxygenase-2 (COX-2) enzyme, particularly in vascular endothelial cells, aspirin alters its catalytic activity. pnas.orgashpublications.org Instead of producing precursors for pro-inflammatory prostaglandins (B1171923) and thromboxanes, the acetylated COX-2 enzyme converts arachidonic acid to 15R-hydroxyeicosatetraenoic acid (15R-HETE). pnas.org

This 15R-HETE is stereochemically different from the 15S-HETE produced by 15-LOX. This R-configured intermediate is then released and processed by the 5-LOX of adjacent leukocytes, leading to the formation of 15-epi-Lipoxin A4, also known as Aspirin-Triggered Lipoxin (ATL). atsjournals.orgpnas.org This molecule is an epimer of native LXA4, meaning its hydroxyl group at carbon 15 is in the R configuration instead of the S configuration. pnas.org These aspirin-triggered lipoxins are potent anti-inflammatory mediators and are more resistant to metabolic inactivation than their native counterparts. ashpublications.org

Table 1: Key Enzymes and Cellular Interactions in Lipoxin Biosynthesis

Biosynthetic Pathway Initiating Enzyme Key Intermediate Converting Enzyme Primary Cell Types Involved Final Product
15-LOX / 5-LOX 15-Lipoxygenase (15-LOX) 15S-HETE 5-Lipoxygenase (5-LOX) Epithelial Cells/Monocytes + Neutrophils Lipoxin A4
5-LOX / 12-LOX 5-Lipoxygenase (5-LOX) Leukotriene A4 (LTA4) 12-Lipoxygenase (12-LOX) Neutrophils + Platelets Lipoxin A4
Aspirin-Triggered Aspirin-acetylated COX-2 15R-HETE 5-Lipoxygenase (5-LOX) Endothelial Cells + Leukocytes 15-epi-Lipoxin A4 (ATL)

Synthetic Strategies for Lipoxin A4 Methyl Ester and Stable Analogs

The therapeutic potential of lipoxins is limited by their chemical and metabolic instability; the conjugated tetraene structure is susceptible to oxidation, and the molecules are rapidly metabolized in vivo. bohrium.commdpi.com To overcome these limitations, significant research has focused on the chemical synthesis of more stable analogs and the methyl ester form of LXA4 for investigational use. bohrium.comresearchgate.net

Chemical Synthesis Methodologies

The total synthesis of this compound and its analogs is a complex challenge. Modern synthetic strategies often employ convergent routes, where different fragments of the molecule are synthesized separately and then joined together in the final steps. researchgate.net

A key feature of these syntheses is the use of palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling and Sonogashira coupling. bohrium.comresearchgate.net These methods allow for the precise construction of the carbon skeleton of the lipoxin molecule. For instance, the synthesis of 15-oxo-LXA4 methyl ester has been achieved in a convergent 15-step sequence where Suzuki and Sonogashira cross-couplings were key steps. researchgate.net

To improve stability, researchers have designed and synthesized analogs where the unstable tetraene unit is replaced with a more robust chemical moiety, such as a substituted benzo-fused ring system. bohrium.com These benzo-LXA4 analogs, which can be prepared via iterative palladium-mediated cross-coupling, show enhanced chemical stability and resistance to metabolic degradation while retaining potent anti-inflammatory properties. bohrium.com The synthesis of various mimetics, including those incorporating bicyclo[1.1.1]pentane (BCP) groups as isosteric replacements for arene units, also relies on modular strategies involving Suzuki couplings. semanticscholar.org These synthetic approaches are crucial for creating novel tools and potential therapeutic leads with improved pharmacological profiles. bohrium.com

Table 2: List of Compounds

Compound Name
12-Lipoxygenase (12-LOX)
15-epi-Lipoxin A4 (ATL)
15-oxo-Lipoxin A4 methyl ester
15-Lipoxygenase (15-LOX)
15R-hydroxyeicosatetraenoic acid (15R-HETE)
15S-hydroperoxyeicosatetraenoic acid (15S-HpETE)
15S-hydroxyeicosatetraenoic acid (15S-HETE)
5-Lipoxygenase (5-LOX)
Arachidonic acid
benzo-15-epi-LXA4 methyl ester
Cyclooxygenase-2 (COX-2)
Leukotriene A4 (LTA4)
Lipoxin A4 (LXA4)
Lipoxin B4 (LXB4)
Prostaglandin (B15479496)

Design Principles for Enhanced Biostability and Bioactivity

The inherent chemical and metabolic instability of native lipoxins, including Lipoxin A4, presents a significant hurdle for their therapeutic application. acs.org Consequently, a primary focus of research has been the rational design of stable synthetic analogs that can resist rapid degradation while retaining or even enhancing their biological activities. annualreviews.orgpsu.edu These design strategies are centered on key structural modifications aimed at protecting the molecule from enzymatic inactivation and improving its pharmacokinetic profile.

Modifications to Inhibit Metabolic Inactivation (e.g., Prostaglandin Dehydrogenase-Mediated Degradation)

A major pathway for the inactivation of Lipoxin A4 in vivo is the oxidation of the C-15 hydroxyl group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). scielo.brscispace.com This leads to the formation of biologically inactive 15-oxo-LXA4. scielo.br To counteract this, medicinal chemists have devised several modifications to block this metabolic route.

Key modifications to inhibit PGDH-mediated degradation include:

Addition of a methyl group at the C-15 position: The introduction of a methyl group at the carbon bearing the hydroxyl group sterically hinders the dehydrogenase enzyme, preventing oxidation. scielo.brscispace.com An example of this is 15(R/S)-methyl-LXA4, which is a stable analog of both LXA4 and its epimer, 15-epi-LXA4. scielo.br

Introduction of a phenoxy group at the C-16 position: Replacing the omega-end of the molecule with a phenoxy group serves a dual purpose. It protects the molecule from potential ω-oxidation and also shields it from dehydrogenation at the C-15 position. scielo.brscispace.com

Addition of a para-fluoro-phenoxy group: To further enhance stability, a fluoride (B91410) atom can be added to the para-position of the phenoxy ring. This modification, seen in compounds like 15-epi-16-(para-fluoro)-phenoxy-LXA4, hinders the degradation of the phenoxy ring itself, thereby prolonging the half-life and bioavailability of the analog. scielo.brpnas.org

These first-generation analogs have demonstrated increased resistance to degradation and have been instrumental in exploring the in vivo functions of lipoxins. annualreviews.org

Introduction of Benzene (B151609) or Other Stable Ring Systems for Metabolic Stability

Another innovative approach to bolster the metabolic stability of Lipoxin A4 analogs is the replacement of the labile conjugated triene system with a more robust aromatic ring, such as a benzene ring. mdpi.comnih.gov The conjugated tetraene structure of native LXA4 is chemically unstable, and its replacement with a benzo-fused ring system significantly enhances thermal and metabolic stability. psu.edunih.gov

This structural alteration offers several advantages:

Increased Metabolic Stability: The benzene ring is resistant to the enzymatic degradation pathways that target the triene core of the native lipoxin. mdpi.comnih.gov

Preservation of Biological Activity: Crucially, these benzo-lipoxin A4 analogs retain the potent anti-inflammatory properties of the parent compound. mdpi.comnih.gov

Simplified Synthesis: The introduction of a benzene ring allows for more convergent and efficient synthetic routes, facilitating the production of these stable analogs. nih.gov

Research has also explored the incorporation of other stable ring systems, such as bicyclo[1.1.1]pentane (BCP), into the structure of lipoxin analogs to further probe the structure-activity relationship and enhance stability. acs.orgacs.org

Methyl Esterification for Prodrug Formulation and Lipid Solubility

This compound itself is a prodrug formulation of Lipoxin A4. caymanchem.comglpbio.combiomol.com The esterification of the carboxylic acid group to a methyl ester increases the lipid solubility of the compound. caymanchem.comglpbio.combiomol.com This enhanced lipophilicity can improve the compound's ability to cross cell membranes and may influence its pharmacokinetic properties. Once inside the body, the methyl ester is hydrolyzed to the active free acid form of Lipoxin A4. google.com This prodrug strategy is a common approach to improve the delivery and bioavailability of therapeutic agents.

Characterization of Synthetic Analogs and Mimetics

The development of synthetic analogs and mimetics of Lipoxin A4 has been pivotal in advancing our understanding of lipoxin biology and their therapeutic potential. These synthetic compounds are rigorously characterized to ensure they retain the desired biological activities while exhibiting enhanced stability.

First-generation analogs, which incorporated modifications to resist metabolic inactivation, were shown to retain the ability to inhibit neutrophil recruitment and adhesion, key anti-inflammatory actions of native lipoxins. annualreviews.org For instance, analogs with phenoxy groups or methyl groups at the C-15 position demonstrated protection from degradation by prostaglandin dehydrogenase. annualreviews.org

The introduction of a stable benzo-fused ring system in third-generation analogs also yielded compounds with potent bioactivity. annualreviews.org These benzo-lipoxin A4 analogs have been shown to be potent mimetics of native lipoxins, effectively stimulating macrophage phagocytosis of apoptotic neutrophils, a crucial step in the resolution of inflammation. nih.gov In fact, due to their enhanced stability, these analogs can exhibit greater potency in in vitro assays compared to the rapidly inactivated native Lipoxin A4. nih.gov

The characterization of these synthetic analogs often involves a combination of in vitro and in vivo models to assess their stability, receptor binding affinity, and functional effects on inflammatory cells. The development of these stable and potent lipoxin mimetics provides valuable tools for investigating the resolution of inflammation and holds promise for the development of novel anti-inflammatory therapies. nih.gov

Table of Synthetic Lipoxin A4 Analogs and Their Design Features

Analog Name Key Structural Modification Primary Design Goal Reference
15(R/S)-methyl-LXA4 Methyl group at C-15 Inhibit PGDH-mediated degradation scielo.br
16-phenoxy-LXA4 Phenoxy group at C-16 Resist ω-oxidation and PGDH-mediated degradation scielo.brscispace.com
15-epi-16-(para-fluoro)-phenoxy-LXA4 15-epi configuration and para-fluoro-phenoxy group Enhance stability and bioavailability scielo.br
Benzo-LXA4 analogs Replacement of triene core with a benzene ring Increase metabolic and thermal stability mdpi.comnih.gov
Bicyclo[1.1.1]pentane (BCP)-containing LXA4 analogs Incorporation of a BCP moiety Enhance metabolic stability and explore structure-activity relationships acs.orgacs.org
ZK-994 3-oxa and 11-dehydro modifications Enhance chemical stability and oral activity nih.gov

Table of Compound Names

Compound Name
13,14-dihydro-15-oxo-LXA4
15(R/S)-methyl-LXA4
15-epi-16-(para-fluoro)-phenoxy-LXA4
15-epi-LXA4
15-hydroxyprostaglandin dehydrogenase
15-oxo-LXA4
16-phenoxy-LXA4
Benzo-lipoxin A4
Bicyclo[1.1.1]pentane
Lipoxin A4
This compound

Molecular and Cellular Mechanisms of Action of Lipoxin A4 Methyl Ester

Receptor Interactions and Ligand Activity

The biological activities of Lipoxin A4 methyl ester are largely initiated by its interaction with specific cell surface and nuclear receptors.

Formyl Peptide Receptor 2 (FPR2/ALX) Binding and Activation

The primary receptor for Lipoxin A4 and its analogs is the Formyl Peptide Receptor 2, also known as ALX/FPR2. nih.govnih.govresearchgate.net This G protein-coupled receptor (GPCR) is a key player in mediating the pro-resolving effects of lipoxins. biorxiv.orgresearchgate.net The expression of FPR2/ALX can increase under pathological conditions, highlighting its importance in the inflammatory response. nih.gov

Activation of FPR2/ALX by ligands like this compound can trigger various downstream signaling pathways. scielo.brnih.gov For instance, in conjunctival goblet cells, LXA4 binding to ALX/FPR2 stimulates mucin secretion and increases intracellular calcium concentration ([Ca²⁺]i) and extracellular regulated kinase 1/2 (ERK 1/2) activation, processes that can be blocked by ALX/FPR2 inhibitors. nih.govresearchgate.netnih.gov

The FPR2/ALX receptor is versatile and can be activated by a variety of ligands, including both lipids and peptides, leading to distinct cellular responses. nih.govresearchgate.net For example, while some peptide fragments can act as chemoattractants, Lipoxin A4 and its stable analogs binding to the same receptor can inhibit neutrophil responses. researchgate.net This suggests that the receptor can switch its functional output depending on the specific ligand it binds. researchgate.net Studies with chimeric receptors have indicated that the seventh transmembrane segment of FPR2/ALX is crucial for recognizing LXA4. researchgate.net

Recent research has shed light on signaling mechanisms that are independent of FPR2/ALX activation. One such mechanism involves the metabolite 15-oxo-Lipoxin A4. nih.govnih.gov This electrophilic α,β-unsaturated ketone can be formed from the oxidation of LXA4. biorxiv.orgnih.gov Unlike LXA4, 15-oxo-LXA4 does not appear to act as a direct ligand for the FPR2 receptor. nih.govnih.gov Instead, it is thought to exert its anti-inflammatory effects by alkylating nucleophilic amino acids like cysteine, thereby modulating the function of redox-sensitive transcriptional regulatory proteins. researchgate.netnih.gov Specifically, 15-oxo-LXA4 has been shown to activate the Nrf2-regulated gene expression of anti-inflammatory and repair genes, while inhibiting NF-κB-regulated pro-inflammatory mediator expression. nih.govnih.gov

Ligand-Specific Responses at FPR2/ALX

Exploration of Other Putative Receptor Mediations (e.g., CB1 Receptor, PPAR-γ)

Beyond FPR2/ALX, Lipoxin A4 and its analogs have been found to interact with other receptors, expanding their range of biological influence.

Cannabinoid Receptor 1 (CB1): Lipoxin A4 has been identified as an endogenous allosteric enhancer of the CB1 cannabinoid receptor. nih.gov This means that while it may not directly activate the receptor in the same way as the primary endocannabinoid ligands, it can enhance their signaling. nih.govresearchgate.net This interaction is believed to contribute to the neuroprotective effects of LXA4, particularly in the context of conditions like Alzheimer's disease. nih.gov

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Lipoxin A4 can function as an agonist for PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and oxidative stress. nih.govspandidos-publications.commdpi.com The activation of PPAR-γ by LXA4 is thought to be a key mechanism behind its neuroprotective and renoprotective effects. nih.govspandidos-publications.com For example, in the context of cerebral ischemia, LXA4-mediated PPAR-γ activation has been shown to be partially responsible for reducing infarct volume and neurological deficits. nih.gov

Intracellular Signaling Cascades Modulation

The binding of this compound to its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. A key pathway modulated by this compound is the JAK/STAT pathway.

Janus Kinase (JAK)/Signal Transducers and Activators of Transcription (STAT) Pathway Inhibition

The JAK/STAT pathway is a critical signaling route for many cytokines and growth factors, often promoting inflammation. scielo.broup.com this compound has been shown to inhibit the activation of the JAK/STAT pathway, particularly the JAK2/STAT3 axis. scielo.brscielo.br This inhibitory effect is thought to be mediated, at least in part, by the upregulation of Suppressors of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3. scielo.brscielo.brnih.gov SOCS proteins are endogenous negative regulators of the JAK/STAT pathway. scielo.brscielo.br By increasing the expression of SOCS3, this compound can inhibit the phosphorylation of JAK2 and STAT3, thereby dampening the inflammatory response. scielo.brscielo.br For instance, in a model of cerebral ischemia-reperfusion injury, LXA4 methyl ester was found to reduce the concentration of the pro-inflammatory cytokine IL-6 and inhibit the phosphorylation of JAK2 and STAT3, an effect associated with increased SOCS3 expression. scielo.brscielo.br

Table 1: Summary of Receptor Interactions of Lipoxin A4 and its Analogs/Metabolites

Ligand Receptor Type of Interaction Key Cellular Outcome References
Lipoxin A4 / this compound FPR2/ALX Agonist Resolution of inflammation, Mucin secretion nih.govnih.govresearchgate.net
15-oxo-Lipoxin A4 (Independent of FPR2/ALX) Covalent modification (alkylation) Activation of Nrf2, Inhibition of NF-κB nih.govnih.gov
Lipoxin A4 CB1 Receptor Allosteric Enhancer Neuroprotection nih.govresearchgate.net
Lipoxin A4 PPAR-γ Agonist Anti-inflammation, Anti-oxidative stress nih.govspandidos-publications.commdpi.com

Table 2: Modulation of Intracellular Signaling Pathways by this compound

Pathway Key Proteins Modulated Effect of this compound Key Cellular Outcome References
JAK/STAT JAK2, STAT3, SOCS3 Inhibition of JAK2/STAT3 phosphorylation, Upregulation of SOCS3 Attenuation of inflammatory response scielo.brscielo.br
Role of Suppressors of Cytokine Signaling (SOCS) Proteins (SOCS2, SOCS3) in Regulation

This compound influences inflammatory processes by modulating the Suppressors of Cytokine Signaling (SOCS) family of proteins, which are critical negative regulators of cytokine signaling. scielo.brscielo.br Lipoxins can regulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway by affecting cytokines or SOCS proteins. scielo.brscielo.br The anti-inflammatory actions of LXA4 have been shown to be dependent on SOCS2. scielo.br Specifically, LXA4 promotes the expression of SOCS2, which in turn inhibits the generation of pro-inflammatory cytokines and reduces neutrophil infiltration, identifying SOCS2 as a key intracellular mediator for lipoxin's anti-inflammatory effects. scielo.brscielo.br In normal human epidermal keratinocytes, LXA4 was found to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) induced by lipopolysaccharide (LPS) by up-regulating SOCS2. nih.gov

Additionally, LXA4 ME appears to modulate SOCS3, another member of the SOCS family known to significantly inhibit signal transduction for cytokines like IL-6. scielo.brscielo.br In a rat model of cerebral ischemia-reperfusion injury, treatment with LXA4 ME led to a decrease in IL-6 expression, an effect potentially linked to the upregulation of SOCS3. scielo.brscielo.br This suggests that LXA4 ME may exert neuroprotective effects by negatively regulating the JAK2/STAT3 pathway through its influence on SOCS3. scielo.brscielo.br

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (Erk, p38, JNK)

This compound exerts significant regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (Erk), and p38. scielo.brscielo.br The compound's action on this pathway is highly context- and cell-type-specific, leading to differential regulation of MAPK components. Through its primary receptor, FPR2/ALX, LXA4 can block the MAPK pathway, which is a central route for promoting inflammation and neurodegeneration. frontiersin.orgnih.gov

In models of neuroinflammation, the effects are nuanced. For instance, in a traumatic brain injury model, the protective effects of LXA4 were linked to the inhibition of phosphorylated Erk (p-ERK) and phosphorylated JNK (p-JNK), with no significant effect on p-p38. frontiersin.orgnih.gov Conversely, in BV-2 microglial cells, aspirin-triggered LXA4 (ATL) inhibited the activation of Erk and p38 MAPK, while JNK phosphorylation remained unaffected. nih.gov In obesity-related glomerulopathy, LXA4 is thought to reduce inflammation by inhibiting the Erk/p38 MAPK-dependent pathway. nih.gov Similarly, in airway inflammation, LXA4 inhibits the phosphorylation of p38 and JNK. acs.orgnih.gov In contrast, some studies show an activating role; in renal tubular epithelial cells, LXA4 treatment was found to upregulate the activation of p38 MAPK as part of a protective mechanism involving the Nrf2 pathway. spandidos-publications.com

Table 1: Research Findings on MAPK Pathway Regulation by this compound

Model System Effect on Erk Effect on p38 Effect on JNK Reference
Traumatic Brain Injury (mice) Inhibition No effect Inhibition frontiersin.orgnih.gov
BV-2 Microglial Cells (LPS-induced) Inhibition Inhibition No effect nih.gov
Obesity-Related Glomerulopathy Inhibition Inhibition Not specified nih.gov
Airway Inflammation Not specified Inhibition Inhibition acs.orgnih.gov
Renal Tubular Epithelial Cells (H/R injury) Not specified Activation Not specified spandidos-publications.com

Nuclear Factor Kappa B (NF-κB) Pathway Downregulation

A primary mechanism through which this compound exerts its potent anti-inflammatory effects is the downregulation of the Nuclear Factor Kappa B (NF-κB) pathway. nih.govcsic.es NF-κB is a master regulator of inflammatory gene expression. nih.gov In a rat model of intracerebral hemorrhage, LXA4 ME treatment significantly downregulated the expression of NF-κB, which in turn suppressed the expression of matrix metallopeptidase 9 (MMP-9), a key enzyme involved in blood-brain barrier disruption. nih.gov

This inhibitory effect on NF-κB is observed across a wide range of pathological conditions. Studies have demonstrated that the neuroprotective and anti-inflammatory effects of LXA4 and its analogs in models of cerebral ischemia, autoimmune myocarditis, and periodontitis are mediated by the suppression of NF-κB. nih.govfrontiersin.orgcsic.es The mechanism of inhibition often involves the LXA4 receptor, FPR2/ALX, which, upon activation, attenuates NF-κB activation. frontiersin.orgnih.gov In LPS-stimulated microglial cells, aspirin-triggered LXA4 was shown to significantly reduce the nuclear translocation of the NF-κB p65 subunit. nih.gov Similarly, LXA4 inhibited the nuclear expression of NF-κB-p65 in keratinocytes and downregulated NF-κB activation in endothelial cells infected with Kaposi's Sarcoma-Associated Herpesvirus. nih.govasm.org

PI3K/AKT Signaling Pathway Suppression

This compound and its related compounds have been shown to suppress the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical pathway involved in cell survival, proliferation, and inflammation. Research indicates that 15-epi-LXA4, an aspirin-triggered epimer of LXA4, suppresses the PI3K/AKT signaling pathway to regulate tissue factor induced by TNF-α in vascular endothelial cells. acs.orgnih.gov

In a mouse model of experimental autoimmune myocarditis, LXA4 was found to mitigate the condition by regulating the PI3K/Akt signaling pathway, alongside its effects on the NF-κB pathway. csic.es Furthermore, in the context of viral pathogenesis, treating endothelial cells infected with Kaposi's Sarcoma-Associated Herpesvirus with LXA4 resulted in the downregulation of the activation of the AKT pathway. asm.org These findings collectively point to the suppression of PI3K/AKT signaling as another important mechanism for the modulatory effects of lipoxins.

Nuclear Factor (Erythroid Related Factor 2)-Like 2 (Nrf2) Pathway Activation

This compound provides significant cellular protection against oxidative stress by activating the Nuclear Factor (Erythroid Related Factor 2)-Like 2 (Nrf2) pathway. scispace.comnih.gov Nrf2 is a transcription factor that orchestrates the expression of a suite of antioxidant and cytoprotective genes. scispace.com In rats with chronic cerebral hypoperfusion, LXA4 ME was found to improve cognitive deficits by activating the ERK/Nrf2 signaling pathway. nih.gov This activation led to the upregulation of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which collectively attenuate oxidative injury and reduce neuronal apoptosis. nih.gov

The neuroprotective effects observed in stroke models are also attributed, in part, to LXA4's ability to activate the Nrf2-GSH/OH-1 signaling pathway. scispace.com LXA4 can induce both the expression of Nrf2 and its translocation to the nucleus, where it can exert its transcriptional activity. frontiersin.org In a model of hypoxia/reoxygenation injury in renal tubular epithelial cells, LXA4 treatment upregulated the nuclear translocation of Nrf2 and enhanced its binding to the antioxidant response element (ARE) in the HO-1 gene promoter, demonstrating a direct mechanistic link between LXA4 and the induction of antioxidant enzymes. spandidos-publications.com

Autophagy Regulation

The regulation of autophagy by this compound is complex and appears to be highly dependent on the cellular and pathological context. nih.govnih.gov Autophagy is a cellular process for degrading and recycling cellular components, playing a dual role in both cell survival and death.

In some contexts, LXA4 ME appears to inhibit autophagy. In a rat model of vascular cognitive impairment, treatment with LXA4 ME reduced the hippocampal expression of the autophagy-related protein beclin1 and decreased the ratio of microtubule-associated protein light chain 3 II (LC3-II) to LC3-I. nih.gov In the same study, LXA4 ME upregulated the expression of phospho-mTOR, a known inhibitor of autophagy initiation. nih.gov

Conversely, in other settings, particularly those involving the resolution of inflammation, LXA4 promotes autophagy. frontiersin.orgnih.gov In macrophages, LXA4 stimulates autophagy to inhibit the overactivation of the NLRP3 inflammasome. nih.govfrontiersin.org Pre-treatment of macrophages with LXA4 before exposure to bacterial lipopolysaccharide resulted in an increased expression of the autophagy markers beclin-1 and LC3-II. nih.gov This pro-autophagic effect in immune cells is considered a key part of the pro-resolving function of lipoxins. frontiersin.org

Table 2: Research Findings on Autophagy Regulation by this compound

Model System Key Autophagy Markers Observed Effect Reference
Vascular Cognitive Impairment (Rat Hippocampus) Beclin1, LC3-II/LC3-I ratio, p-mTOR Inhibition (decreased Beclin1 & LC3-II/I, increased p-mTOR) nih.gov
Macrophages (LPS-induced) Beclin-1, LC3-II Promotion (increased Beclin-1 & LC3-II) nih.gov

Endoplasmic Reticulum Stress Modulation

This compound has been shown to modulate the cellular response to endoplasmic reticulum (ER) stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov ER stress is implicated in cell apoptosis and inflammatory responses. amegroups.cn

In a rat model of skin flap ischemia-reperfusion injury, LXA4 demonstrated a protective effect by inhibiting ER stress. amegroups.cn Treatment with LXA4 reversed the injury-induced increases in key ER stress markers, including glucose-regulated protein 78 (GRP78), phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP). amegroups.cn The inhibition of this pathway contributed to a reduction in apoptosis and inflammation in the skin flaps. amegroups.cn

In a different model of vascular cognitive impairment, LXA4 ME also modulated ER stress, but with a different effect on GRP78. nih.gov In this study, LXA4 ME treatment reduced the expression of the pro-apoptotic ER stress factor CHOP but upregulated the expression of GRP78, which is often considered a protective chaperone that helps mitigate ER stress. nih.gov These findings indicate that LXA4 ME can modulate the ER stress response to promote cell survival, though the precise regulation of specific markers like GRP78 may vary between different pathological states.

Table 3: Research Findings on ER Stress Modulation by this compound

Model System Effect on GRP78 Effect on CHOP Effect on other ER Stress Markers Reference
Skin Flap I/R Injury (Rat) Reverses I/R-induced increase Reverses I/R-induced increase Reverses I/R-induced increase in p-PERK, p-eIF2α, ATF4 amegroups.cn

Effects on Immune Cell Function and Phenotype

This compound exerts its anti-inflammatory effects by influencing the function and characteristics of several immune cells.

Neutrophil Trafficking and Infiltration Inhibition

Lipoxin A4 (LXA4) and its stable analogs, including the methyl ester, are potent inhibitors of neutrophil activity. They have been shown to block neutrophil chemotaxis, adhesion, and transmigration across both endothelial and epithelial cell layers. aai.orgaai.orgbohrium.com This inhibition of neutrophil recruitment to sites of inflammation is a key mechanism in the pro-resolving action of lipoxins. aai.organnualreviews.org

For instance, synthetic LXA4 and its epimer, 15-epi-LXA4, effectively inhibit human polymorphonuclear leukocyte (PMN) chemotaxis in response to leukotriene B4. aai.org Furthermore, stable analogs of LXA4 have demonstrated the ability to inhibit tumor necrosis factor-α (TNF-α)-stimulated superoxide (B77818) generation by human neutrophils. nih.gov In models of intestinal inflammation, LXA4 and its analogs inhibited TNF-α-stimulated neutrophil adherence to epithelial monolayers. aai.org

The inhibitory effects on neutrophil trafficking are mediated, at least in part, by the lipoxin A4 receptor (ALXR). aai.org The methyl ester form of LXA4 is rapidly converted to its free acid form, which then acts as an agonist at the ALXR to regulate leukocyte responses. aai.org

Table 1: Effect of Lipoxin A4 Analogs on Neutrophil Adherence

CompoundConcentration (nM)Inhibition of TNF-α-induced Neutrophil Adherence (%)
Native LXA41053.5 ± 4.5
15-(R/S)-methyl-LXA41058.2 ± 7.4
16-phenoxy-LXA41052.5 ± 7.5
15-(R/S)-methyl-LXA410065.3 ± 3.6

Data adapted from studies on TNF-α-induced neutrophil adherence to T84 epithelial monolayers. aai.org

Macrophage Polarization and Efferocytosis Enhancement (M1/M2 Phenotypes)

Lipoxin A4 and its analogs play a significant role in modulating macrophage function, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype. acs.orgresearchgate.net This polarization is crucial for the resolution of inflammation and tissue repair. Lipoxins have been shown to enhance the phagocytic capacity of macrophages, a process known as efferocytosis, which is the clearance of apoptotic cells. nih.govresearchgate.net

Studies have demonstrated that lipoxins can decrease the percentage of M1-like macrophages while increasing the percentage of M2-like macrophages during inflammation. acs.org The M2 phenotype is associated with the release of anti-inflammatory cytokines such as TGF-β1 and IL-10. acs.org Furthermore, lipoxin mimetics have been shown to promote macrophage-mediated phagocytosis of neutrophils. researchgate.net This enhancement of efferocytosis by lipoxins is a key component of their pro-resolving activity. researchgate.net The activation of the lipoxin receptor FPR2/ALX is involved in these processes. annualreviews.org

Microglia and Astrocyte Activation Inhibition

This compound has demonstrated neuroprotective effects by inhibiting the activation of microglia and astrocytes, the primary immune cells of the central nervous system. nih.govfrontiersin.org In models of cerebral ischemia, LXA4 methyl ester treatment was found to suppress the activation of these glial cells. nih.govfrontiersin.org This inhibition of glial activation is associated with a reduction in neuroinflammation. nih.gov

Furthermore, aspirin-triggered lipoxin A4 has been shown to switch microglia from a classic pro-inflammatory phenotype to an alternative, phagocytic phenotype. nih.gov This shift enhances the clearance of amyloid-β deposits, suggesting a therapeutic potential in neurodegenerative diseases like Alzheimer's. nih.gov The mechanism involves the activation of the FPR2/ALX receptor and the subsequent reduction of NF-κB activation in astrocytes, which in turn promotes the beneficial functions of microglia. nih.govnih.gov this compound has also been shown to regulate the JAK2/STAT3 pathway in astrocytes, contributing to its anti-inflammatory and neuroprotective effects. scielo.brscielo.br

Lymphocyte and T Cell Response Modulation

Lipoxin A4 (LXA4) and its analogs modulate the adaptive immune response by influencing the function of lymphocytes, including T cells and B cells. wikipedia.orgnih.gov LXA4 has been shown to ameliorate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by reducing the infiltration of CD4+ and CD8+ T cells into the central nervous system. nih.gov It also dampens the pro-inflammatory functions of Th1 and Th17 effector T cells. nih.gov

Specifically, LXA4 treatment can inhibit the production of key pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17 by CD4+ T cells, and TNF-α and IFN-γ by CD8+ T cells. nih.gov Furthermore, LXA4 has been found to inhibit the migration of human T cells across inflamed brain endothelial cells. nih.gov In addition to T cells, LXA4 can decrease the production of IgM and IgG antibodies by activated human B cells through a mechanism dependent on the FPR2 receptor. wikipedia.orgahajournals.org

Natural Killer Cell Inhibition

Lipoxin A4 (LXA4) has been identified as an inhibitor of human natural killer (NK) cell cytotoxicity. caymanchem.comglpbio.comnih.gov Both biologically derived and synthetic LXA4 are effective in this inhibition, which displays stereospecificity. nih.gov The methyl ester of LXA4 has been shown to be more potent than the free acid in inhibiting NK cell activity. nih.gov

The mechanism of inhibition does not appear to involve preventing the binding of NK cells to their target cells. nih.gov Instead, LXA4 seems to disrupt the internal signaling processes required for cytotoxicity, specifically by preventing the polarization of the Golgi apparatus within the NK cell towards the target cell. nih.gov This disruption of Golgi orientation is thought to be a key step in blocking the cytotoxic function of NK cells. nih.gov

Regulation of Cytokine and Chemokine Expression

A key aspect of the anti-inflammatory action of this compound involves the modulation of cytokine and chemokine production. This regulation is characterized by a decrease in pro-inflammatory mediators and an increase in anti-inflammatory ones.

This compound has been shown to significantly reduce the expression of several key pro-inflammatory cytokines. nih.gov Studies have demonstrated that treatment with LXA4-ME leads to a decrease in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govnih.gov This downregulation occurs at both the mRNA and protein levels. nih.gov For instance, in a rat model of intracerebral hemorrhage, administration of LXA4-ME resulted in a dose-dependent reduction of ICH-induced overexpression of IL-1, IL-6, and TNF-β. nih.gov Similarly, in a mouse model of traumatic brain injury, LXA4 inhibited the TBI-induced increase in mRNA and protein levels of TNF-α, IL-1β, and IL-6. nih.gov This effect on pro-inflammatory cytokines is a cornerstone of its anti-inflammatory activity, helping to dampen the inflammatory response in various pathological conditions. acs.org

Table 1: Research Findings on Downregulation of Pro-Inflammatory Cytokines by this compound

Model System Key Findings References
Rat Model of Intracerebral Hemorrhage LXA4-ME dose-dependently decreased the overexpression of IL-1, IL-6, and TNF-β. nih.gov
Mouse Model of Traumatic Brain Injury LXA4 inhibited the elevation of mRNA and protein levels of TNF-α, IL-1β, and IL-6. nih.gov
Rat Model of Morphine Tolerance LXA4-ME reduced the expression of IL-1β, IL-6, and TNF-α in the spinal cord. nih.gov
Human Intestinal Mucosa Ex Vivo LXA4 and its analogs attenuated TNF-α-induced chemokine release. aai.org
Murine Lung Epithelial Cells LXA4 suppressed hyperoxia-induced production of IL-6. spandidos-publications.com

In addition to suppressing pro-inflammatory cytokines, this compound also promotes the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). nih.gov Research has shown that administration of a stable analog of Lipoxin A4 can upregulate the expression of IL-10. nih.gov For example, in a study on morphine tolerance in rats, LXA4-ME treatment led to an increased expression of the anti-inflammatory cytokine IL-10 in the spinal cord. nih.gov This dual action of inhibiting pro-inflammatory signals while simultaneously boosting anti-inflammatory responses highlights the comprehensive role of LXA4-ME in resolving inflammation. acs.org

Table 2: Research Findings on Upregulation of Anti-Inflammatory Cytokines by this compound

Model System Key Findings References
Rat Model of Morphine Tolerance LXA4-ME upregulated the expression of the anti-inflammatory cytokine IL-10. nih.gov
Murine Model of Arthritis LXA4 increased the production of IL-10. frontiersin.org
Rat Model of Ischemic Stroke Administration of LXA4 methyl ester upregulated anti-inflammatory cytokines IL-10. ahajournals.org

Downregulation of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Antioxidant and Anti-Apoptotic Activities

This compound also exhibits significant protective effects through its antioxidant and anti-apoptotic activities. These mechanisms are crucial for preventing cell death and tissue damage in inflammatory and ischemic conditions.

Table 3: Research Findings on Reduction of Oxidative Stress Markers by this compound

Model System Key Findings References
Rat Skin Flap Ischemia-Reperfusion Injury LXA4 increased the levels of superoxide dismutase (SOD) and glutathione (B108866) (GSH). amegroups.org
Murine Lung Epithelial Cells LXA4 improved SOD levels in cells exposed to hyperoxia. spandidos-publications.com
Ischemic Stroke Models LXA4 induced Nrf2 expression, HO-1 expression, and GSH synthesis. nih.gov
Murine Model of Arthritis LXA4 restored free-radical scavenging ability and GSH levels. frontiersin.org

This compound exerts potent anti-apoptotic effects by modulating key signaling pathways involved in programmed cell death. nih.gov A primary mechanism is the inhibition of caspase-3 activation, a central executioner caspase in the apoptotic cascade. nih.gov Studies have demonstrated that LXA4 treatment significantly decreases the expression of active caspase-3. nih.gov In addition to inhibiting caspases, LXA4 has been shown to attenuate the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress-induced apoptosis. nih.gov For instance, in a mouse model of traumatic brain injury, LXA4 attenuated the production of phosphorylated-JNK (p-JNK). nih.gov By interfering with these critical apoptotic pathways, LXA4-ME helps to preserve cell viability and tissue integrity in the face of inflammatory or ischemic insults. nih.gov

Table 4: Research Findings on Inhibition of Apoptotic Pathways by this compound

Model System Key Findings References
Rat Skin Flap Ischemia-Reperfusion Injury LXA4 significantly decreased the apoptotic rate and the expression of active Caspase-3. nih.gov
Mouse Model of Traumatic Brain Injury LXA4 attenuated the production of phosphorylated-JNK (p-JNK). nih.gov
Rat Model of Intracerebral Hemorrhage LXA4-ME treatment reduced the number of apoptotic cells. nih.gov
Myocardial Ischemia-Reperfusion Injury LXA4 preconditioning and post-conditioning reduced apoptosis of cardiac cells. frontiersin.org

Preclinical Efficacy of Lipoxin A4 Methyl Ester in Disease Models

Neuroinflammation and Neuroprotection Studies in Animal Models

Lipoxin A4 methyl ester has been extensively studied for its neuroprotective effects in animal models of acute brain injury and chronic neurodegenerative conditions. frontiersin.orgmdpi.com These studies highlight its ability to mitigate inflammatory responses, reduce neuronal cell death, and improve functional outcomes.

Cerebral Ischemia-Reperfusion Injury (CIRI) Models

In animal models of stroke, specifically those involving cerebral ischemia-reperfusion injury (CIRI), this compound has shown robust protective effects against the multifaceted damage that occurs when blood flow is restored to the ischemic brain. nih.govfrontiersin.org

Studies utilizing rat models of both transient and permanent middle cerebral artery occlusion (MCAO) have consistently demonstrated the neuroprotective capabilities of this compound. Administration of this compound has been shown to significantly ameliorate neurological deficits and reduce the volume of the resulting brain infarct. nih.govfrontiersin.orgnih.gov In a rat model of permanent focal cerebral ischemia, intracerebroventricular injection of this compound immediately after the ischemic event led to improved neurological function and a decrease in the size of the damaged brain tissue. nih.gov Similarly, in a transient focal cerebral ischemia model (2 hours of MCAO), treatment with this compound resulted in better neurological outcomes and smaller infarct volumes. nih.gov These beneficial effects are attributed to the compound's ability to attenuate neuronal apoptosis and inhibit inflammatory processes within the ischemic brain. nih.govnih.gov

Efficacy of this compound in CIRI Models
ModelKey FindingsReference
Permanent Focal Cerebral Ischemia (Rat)Ameliorated neurological deficit, reduced infarct volume, attenuated histological damage, and decreased neuronal apoptosis. nih.gov
Transient Focal Cerebral Ischemia (Rat)Ameliorated neurological dysfunctions, reduced infarction volume, and attenuated neuronal apoptosis. nih.gov
Focal Cerebral Ischemia-Reperfusion (Rat)Reduced brain infarct volumes and improved neurological scores. researchgate.net

The blood-brain barrier (BBB) is a critical structure for maintaining brain homeostasis, and its disruption is a key pathological event in CIRI. frontiersin.orgfrontiersin.org this compound has been shown to protect the integrity of the BBB in the context of ischemic stroke. mdpi.com In a rat model of focal cerebral ischemia-reperfusion, treatment with a Lipoxin A4 analog significantly reduced brain edema and the extravasation of Evans Blue dye, both indicators of a compromised BBB. researchgate.netfrontiersin.org This protective effect is associated with the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme that contributes to BBB breakdown after stroke. researchgate.netmdpi.com Furthermore, this compound was found to increase the levels of tissue inhibitor of metalloproteinase-1 (TIMP-1), which in turn helps to reduce MMP-9 activity. researchgate.netmdpi.com

Reduction of Neurological Deficit and Infarct Volume

Traumatic Brain Injury (TBI) Models

In animal models of traumatic brain injury (TBI), this compound has demonstrated neuroprotective effects by mitigating the secondary injury cascade that follows the initial mechanical damage. semanticscholar.orgnih.gov Research has shown that Lipoxin A4 can reduce brain injury in TBI models by inhibiting inflammation and decreasing damage to the blood-brain barrier, which leads to reduced cerebral edema. semanticscholar.orgnih.gov

Intracerebral Hemorrhage (ICH) Models

Intracerebral hemorrhage (ICH), a subtype of stroke with high mortality and morbidity, is another area where this compound has shown promise. nih.govnih.gov In a rat model of ICH, treatment with this compound led to a reduction in early brain injury. nih.govsemanticscholar.org This was evidenced by improved neurologic function, decreased neuronal apoptosis, and reduced brain edema. nih.govsemanticscholar.org The protective mechanism appears to involve the inhibition of the nuclear factor kappa B (NF-κB)-dependent matrix metallopeptidase 9 (MMP-9) pathway, which plays a crucial role in the inflammatory response and BBB disruption following ICH. nih.govsemanticscholar.org

Effects of this compound in ICH Rat Model
Parameter EvaluatedEffect of this compound TreatmentReference
Neurologic FunctionImproved nih.govsemanticscholar.org
Neuronal ApoptosisReduced nih.govnih.gov
Cerebral EdemaReduced nih.govsemanticscholar.org
Proinflammatory CytokinesReduced Levels nih.govnih.gov
NF-κB and MMP-9 ExpressionReduced nih.govsemanticscholar.org

Vascular Cognitive Impairment Models

Vascular cognitive impairment can result from chronic cerebral hypoperfusion. In a rat model of vascular cognitive impairment induced by bilateral common carotid artery ligation, this compound treatment was found to improve cognitive deficits. nih.govsigmaaldrich.com The study revealed that this compound improved brain morphological defects and regulated the expression of proteins related to autophagy and endoplasmic reticulum stress in the hippocampus. nih.gov Specifically, it reduced the expression of C/EBP homologous protein and beclin1, and the ratio of microtubule-associated protein light chain 3 II (LC3-II) to LC3-I, while upregulating the expression of phospho-mTOR, total-mTOR, and glucose-regulated protein 78. nih.gov These findings suggest that the cognitive benefits of this compound in this model are mediated through its modulation of these cellular stress pathways. nih.gov

Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Multiple Sclerosis, Parkinson's Disease)

This compound (LXA4-ME), a stable analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4), has demonstrated significant therapeutic potential in various preclinical models of neurodegenerative diseases. frontiersin.orgnih.gov Its efficacy is largely attributed to its potent anti-inflammatory and neuroprotective properties. frontiersin.orgmdpi.com

In the context of Alzheimer's Disease (AD) , a condition characterized by neuroinflammation and the accumulation of beta-amyloid (Aβ) plaques, LXA4 and its analogs have shown promise. mdpi.comnih.gov Studies indicate that the resolution of inflammation is impaired in the brains of AD patients, with lower levels of LXA4 correlating with cognitive deficits. nih.gov LXA4 can bind to the ALX/FPR2 receptor, leading to a reduction in pro-inflammatory cytokine release (such as TNF-α, IL-1β, and IL-6), decreased activation of microglia and astrocytes, and enhanced phagocytosis of Aβ plaques. mdpi.com Furthermore, LXA4 exhibits a protective effect against Aβ-induced spatial memory impairment in mice, an effect dependent on the CB1 cannabinoid receptor. wikipedia.org

In models of Multiple Sclerosis (MS) , a chronic inflammatory and demyelinating disease of the central nervous system (CNS), LXA4 treatment has been shown to ameliorate clinical symptoms. amsterdamumc.orgnih.gov In the experimental autoimmune encephalomyelitis (EAE) model of MS, LXA4 administration reduces the infiltration of pathogenic CD4+ and CD8+ T cells into the CNS. nih.gov It also dampens the activity of pro-inflammatory Th1 and Th17 effector T cells, both in vivo and in cells isolated from patients with relapsing-remitting MS. amsterdamumc.orgnih.gov Moreover, LXA4 can normalize the altered spinal cord lipid profiles observed during EAE by reducing pro-inflammatory lipid mediators. amsterdamumc.orgnih.gov These actions collectively suggest that LXA4 mitigates neuro-inflammation and modulates T cell responses, highlighting its potential for MS therapy. mdpi.comnih.gov

For Parkinson's Disease (PD) , which involves neuroinflammation and the progressive loss of dopaminergic neurons, the therapeutic potential of targeting inflammatory pathways is an active area of research. mdpi.com While direct preclinical studies focusing solely on this compound in specific PD models were not predominant in the search results, the well-established role of LXA4 in modulating glial cell activation and reducing the expression of inflammatory mediators in the CNS suggests its potential relevance. mdpi.comnih.gov The general neuroprotective and anti-inflammatory mechanisms of LXA4 observed in other CNS pathologies, such as stroke and spinal cord injury, support its investigation in PD models. frontiersin.orgnih.gov

Neuropathic Pain Models

This compound and related compounds have shown efficacy in preclinical models of neuropathic pain, a chronic pain state resulting from nerve injury. This condition is associated with both peripheral and central neuroinflammation, involving the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov

Studies have demonstrated that LXA4 can alleviate neuropathic pain behaviors. For instance, in a rat model of neuropathic pain, aspirin-triggered LXA4 was found to attenuate mechanical allodynia. scielo.br This effect was associated with the inhibition of the spinal Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, a key cascade in neuroinflammation and pain transmission. frontiersin.org Furthermore, LXA4 has been shown to inhibit the activation of microglia, key immune cells in the CNS, and reduce neuroinflammation following spinal cord injury, which can be a source of neuropathic pain. nih.govnih.gov The analgesic effects are also linked to the ability of LXA4 to reduce the production of spinal TNF-α. nih.gov

Systemic Inflammatory and Organ Injury Models

Acute Renal Failure Models

This compound and other stable analogs have demonstrated significant protective effects in preclinical models of acute renal failure, also known as acute kidney injury (AKI). biorxiv.org These models often involve ischemia-reperfusion (I/R) injury, which triggers a robust inflammatory response, oxidative stress, and cell death, leading to impaired kidney function. csic.es

Treatment with LXA4 analogs in mouse models of I/R-induced acute renal failure has been shown to restore renal function and morphology. csic.es The protective mechanisms include a marked reduction in neutrophil infiltration into the kidney tissue, a key event in I/R injury. nih.gov Furthermore, LXA4 treatment diminishes the production of pro-inflammatory cytokines and chemokines. csic.esannualreviews.org In sepsis-induced AKI models, LXA4 has been found to significantly decrease serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), which are key markers of kidney damage. frontiersin.org This is accompanied by inhibition of the NF-κB inflammatory pathway. frontiersin.org These findings underscore the potential of LXA4-based therapies to mitigate the inflammatory cascade that drives acute kidney failure. biorxiv.orgnih.gov

Cardiometabolic Disease Models

Lipoxin A4 and its stable analogs have shown therapeutic promise in various cardiometabolic disease models, primarily by targeting the chronic low-grade inflammation that underlies these conditions. acs.org

In high-fat diet-induced models of obesity, which lead to systemic pathologies like adipose tissue inflammation, LXA4 and its analog benzo-LXA4 have demonstrated significant protective effects. acs.orgnih.gov Treatment with lipoxins attenuates obesity-induced inflammation within white adipose tissue (WAT). nih.gov

A key mechanism is the modulation of macrophage phenotype. LXA4 treatment decreases the proportion of pro-inflammatory M1-like macrophages (CD11c+) and restores the population of anti-inflammatory M2-like macrophages (CD206+) in adipose tissue. acs.orgnih.gov This shift in the M1/M2 ratio helps to resolve local inflammation. Additionally, LXA4 was found to reduce the expression of the pro-inflammatory cytokine TNF-α in adipose tissue and restore the expression of autophagy markers. nih.gov These actions on adipose inflammation contribute to protection against associated complications like fatty liver and kidney disease. nih.gov

ModelCompoundKey FindingsReference
High-Fat Diet-Induced Obesity (Mice)Lipoxin A4Reduced adipose TNF-α; Decreased M1 macrophages (CD11c+); Increased M2 macrophages (CD206+) nih.gov
High-Fat Diet-Induced Obesity (Mice)Benzo-LXA4Altered adipose M1/M2 ratio; Attenuated adipose inflammation nih.gov

Lipoxin A4 and its analogs have shown considerable efficacy in models of diabetic kidney disease (DKD) and renal fibrosis, which are characterized by chronic inflammation and excessive extracellular matrix deposition. csic.esannualreviews.org

In models of DKD, lipoxin treatment can reverse established disease. annualreviews.orgsci-hub.se Studies have shown that lipoxins downregulate a network of pro-inflammatory and pro-fibrotic signaling pathways, including TNFα, NF-κB, and TGF-β. frontiersin.org In diet-induced obesity models that feature chronic kidney disease, LXA4 and benzo-LXA4 attenuated glomerular expansion, mesangial matrix deposition, and albuminuria, a key sign of kidney damage. nih.gov

In models of progressive renal tubulointerstitial fibrosis, lipoxins were found to attenuate fibrosis by shifting the local environment from a pro-inflammatory state (high TNF-α and IFNγ) to a pro-resolution state. csic.esannualreviews.org The mechanisms involve reducing renal apoptosis, decreasing collagen deposition, and inhibiting the proliferation of mesangial cells. csic.esfrontiersin.org

ModelCompoundKey FindingsReference
Diabetic Kidney Disease (Rats)Benzo-LXA4Reversed established kidney disease; Downregulated pro-inflammatory/pro-fibrotic pathways (EGR-1 network) frontiersin.org
Obesity-Induced CKD (Mice)Lipoxin A4 / Benzo-LXA4Reduced glomerular expansion & mesangial matrix; Attenuated albuminuria & urinary H2O2 nih.gov
Renal Fibrosis (Rats)Lipoxin A4 / Benzo-LXA4Diminished renal apoptosis, TNFα, IFNγ, TGF-β; Reduced collagen deposition csic.es
Atherosclerosis

Preclinical studies have highlighted the potential of Lipoxin A4 and its analogs in mitigating the development and progression of atherosclerosis. These studies suggest a protective role for lipoxins in the formation of atherosclerotic plaques. nih.gov In animal models, it has been observed that the local levels of LXA4 are lower in atherosclerotic vessel walls. nih.gov

Research indicates that lipoxins can counteract several key processes in atherogenesis. For instance, Lipoxin A4 and 15-epi-lipoxin A4 have been demonstrated to modulate the expression of adhesion molecules on human leukocytes and inhibit the adhesion of neutrophils to endothelial cells. nih.gov This is a critical step in the initiation of atherosclerotic lesions. Furthermore, LXA4 has been found to inhibit the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a process that leads to the formation of foam cells, which are a hallmark of atherosclerotic plaques. nih.gov The administration of an aspirin-triggered LXA4 analog has been shown to inhibit the progression of atherosclerosis in apolipoprotein E-deficient mice. mdpi.com

The mechanism of action appears to involve the ALX/FPR2 receptor, which is expressed on various cells within atherosclerotic lesions, including macrophages, vascular smooth muscle cells, and endothelial cells. nih.gov Activation of this receptor by lipoxins can trigger anti-inflammatory and pro-resolving pathways.

Atherosclerosis Model Key Findings Reported Mechanisms
Rabbit atherosclerotic vessel wallsLower local levels of LXA4 observed. nih.govReduced oxLDL-induced macrophage apoptosis and foam cell formation. nih.gov
Human whole blood and endothelial cellsInhibition of neutrophil adhesion to endothelial cells. nih.govModulation of adhesion molecule expression on leukocytes. nih.gov
Apolipoprotein E-deficient miceInhibition of atherosclerosis progression with an aspirin-triggered LXA4 analog. mdpi.comNot specified.

Acute Lung Injury and Airway Inflammation Models

In preclinical models of acute lung injury (ALI) and airway inflammation, such as those mimicking asthma, Lipoxin A4 and its analogs have demonstrated significant therapeutic effects. frontiersin.orgbiorxiv.org These compounds have been shown to potently inhibit the recruitment of neutrophils and eosinophils, which are key inflammatory cells in these conditions. nih.gov

Studies using murine models of asthma have revealed that LXA4 analogs can block airway hyper-responsiveness and pulmonary inflammation. nih.gov In models of lipopolysaccharide (LPS)-induced ALI, post-treatment with an aspirin-triggered LXA4 analog attenuated lung injury by decreasing pulmonary edema and neutrophil infiltration. researchgate.net Furthermore, LXA4 has been found to promote the clearance of alveolar fluid and stimulate the repair of the alveolar epithelium. frontiersin.orgresearchgate.net

The underlying mechanisms for these protective effects involve the inhibition of pro-inflammatory mediators. For example, BML-111, a lipoxin A4 receptor agonist, has been shown to inhibit the production of interleukin (IL)-1β, IL-4, and IL-8 in a murine model of ovalbumin-induced airway inflammation. nih.gov This was associated with the downregulation of the TLR2/MyD88/NF-κB signaling pathway. nih.gov In another study, a lipoxin A4 receptor agonist was found to protect from ALI by inducing autophagy in alveolar macrophages through the activation of MAPK signaling. nih.gov

Acute Lung Injury/Airway Inflammation Model Key Findings Reported Mechanisms
Murine model of asthmaBlocked airway hyper-responsiveness and pulmonary inflammation. nih.govInhibition of LTB4-induced eosinophil chemotaxis. nih.gov
Ovalbumin-induced airway inflammation in miceInhibited production of IL-1β, IL-4, and IL-8. nih.govDownregulation of the TLR2/MyD88/NF-κB signaling pathway. nih.gov
LPS-induced acute lung injury in miceAttenuated pulmonary edema and neutrophil infiltration. researchgate.netNot specified.
Rat model of septic ALIAlleviated LPS-induced ALI. nih.govInduction of autophagy in alveolar macrophages via MAPK signaling. nih.gov

Arthritis and Joint Inflammation Models (e.g., Rheumatoid Arthritis)

The efficacy of Lipoxin A4 and its analogs has been investigated in various animal models of arthritis, including those resembling rheumatoid arthritis. frontiersin.orgcsic.es In a zymosan-induced arthritis model, LXA4 was found to exert anti-inflammatory effects by activating the FPR2/ALX receptor. scispace.com This led to a reduction in the articular inflammatory response. scispace.com

In murine models of rheumatoid arthritis, the administration of LXA4 has been shown to attenuate the severity of the disease by diminishing joint erosion, reducing the release of pro-inflammatory cytokines, and decreasing the infiltration of immune cells into the joints. frontiersin.orgcsic.es Furthermore, LXA4 treatment has been demonstrated to prevent the pro-inflammatory activation of fibroblast-like synoviocytes, which are key cells involved in the pathology of rheumatoid arthritis. csic.es

A study using a titanium dioxide-induced arthritis model in mice showed that LXA4 reduced mechanical and thermal hyperalgesia, as well as histopathological damage and edema. nih.govfrontiersin.org The mechanism of action in this model involved the reduction of leukocyte recruitment and the activation of NF-κB in macrophages. nih.gov

Arthritis/Joint Inflammation Model Key Findings Reported Mechanisms
Zymosan-induced arthritis in miceReduced articular inflammatory response. scispace.comActivation of the FPR2/ALX receptor. scispace.com
Murine models of rheumatoid arthritisAttenuated joint erosion, pro-inflammatory cytokine release, and immune cell infiltration. frontiersin.orgcsic.esPrevention of pro-inflammatory activation of fibroblast-like synoviocytes. csic.es
Titanium dioxide-induced arthritis in miceReduced hyperalgesia, histopathological damage, and edema. nih.govfrontiersin.orgReduction of leukocyte recruitment and NF-κB activation in macrophages. nih.gov

Periodontal Disease Models

Preclinical studies have provided evidence for the therapeutic potential of lipoxins in the management of periodontal disease. frontiersin.orgcsic.es In animal models of periodontitis, the topical application of Lipoxin A4 has been shown to significantly protect against the destruction of soft tissue and alveolar bone caused by local inflammation. frontiersin.org

Lipoxins have been demonstrated to ameliorate the outcomes of periodontal disease by reducing the release of pro-inflammatory mediators and decreasing the recruitment of polymorphonuclear neutrophils to the affected area. frontiersin.orgcsic.es A stable analog of Lipoxin A4, methyl ester-benzo-lipoxin A4 (BLXA4), was found to be effective at inhibiting polymorphonuclear neutrophil infiltration in a murine peritonitis model, which is a key process in periodontal inflammation. nih.gov Furthermore, in animal models, topical application of LXA4 not only addressed local inflammation but also dampened the systemic inflammatory burden. frontiersin.org

Periodontal Disease Model Key Findings Reported Mechanisms
Animal models of periodontitisProtection against soft tissue and alveolar bone destruction. frontiersin.orgReduction of pro-inflammatory mediator release and PMN recruitment. frontiersin.orgcsic.es
Murine peritonitis modelInhibition of polymorphonuclear neutrophil infiltration by a stable LXA4 analog. nih.govNot specified.
Animal models of periodontitisDampened systemic inflammatory burden. frontiersin.orgNot specified.

Cutaneous Inflammation Models (e.g., Eczema, Psoriasis, Dermatitis)

Lipoxin A4 and its analogs have shown promise in preclinical models of various cutaneous inflammatory diseases. nih.gov In a murine model of imiquimod-induced psoriasiform dermatitis, treatment with a lipoxin receptor agonist, BML-111, attenuated the development of the skin condition. harvard.eduharvard.edu This was associated with the inhibition of High Mobility Group Box 1 (HMGB1) translocation and the downregulation of its signaling pathway. harvard.eduharvard.edu

In another study using an imiquimod-induced psoriasis-like dermatitis model in mice, LXA4 was found to significantly relieve the skin lesions. nih.gov The therapeutic effect was attributed to a decrease in systemic inflammation, including a reduction in IL-17A-producing cells and the secretion of pro-inflammatory cytokines such as CCL20, IL-17A, IL-1β, and TNF-α in the skin and serum. nih.gov

Furthermore, a stable analog of 15-epi-lipoxin A4, 15-epi-16-p-fluorophenoxy-lipoxin A4 methyl ester (ATLa), was found to be efficacious in a broad range of cutaneous inflammation models, including those mimicking psoriasis and atopic dermatitis. aai.org ATLa exhibited dose-dependent effects on edema, neutrophil and eosinophil infiltration, and epidermal hyperproliferation. aai.org

Cutaneous Inflammation Model Key Findings Reported Mechanisms
Imiquimod-induced psoriasiform dermatitis in miceAttenuated development of dermatitis with BML-111. harvard.eduharvard.eduInhibition of HMGB1 translocation and downregulation of its signaling pathway. harvard.eduharvard.edu
Imiquimod-induced psoriasis-like dermatitis in miceRelief of psoriasis-like lesions with LXA4. nih.govReduction of systemic inflammation and pro-inflammatory cytokines. nih.gov
Various cutaneous inflammation models (psoriasis, atopic dermatitis)Dose-dependent reduction of edema, inflammatory cell infiltration, and epidermal hyperproliferation with ATLa. aai.orgNot specified.

Scarring and Wound Healing Models (e.g., Cleft Lip Repair)

The pro-resolving properties of this compound have been explored in the context of scarring and wound healing. In a preclinical rabbit model of cleft lip repair, the topical application of LXA4-ME demonstrated a significant impact on reducing scar formation. nih.govresearchgate.netfrontiersin.org

Animals treated with LXA4-ME exhibited lower visual scar assessment scores compared to the control group. nih.govresearchgate.netfrontiersin.org Histological analysis revealed that treatment with LXA4-ME resulted in a significant reduction in the infiltration of inflammatory cells and the density of collagen fibers within the healing tissue. nih.govresearchgate.netfrontiersin.org Moreover, the collagen fibers in the treated group showed improved organization, resembling normal skin more closely than the thicker, more parallel fibers characteristic of scar tissue seen in the control animals. nih.govresearchgate.net These findings suggest that this compound limits scarring by promoting the resolution of inflammation and improving the quality of wound healing. nih.govresearchgate.netfrontiersin.org

Scarring/Wound Healing Model Key Findings Reported Mechanisms
Rabbit model of cleft lip repairReduced visual scarring scores. nih.govresearchgate.netfrontiersin.orgReduction of inflammatory cell infiltrate and collagen fiber density. nih.govresearchgate.netfrontiersin.org
Rabbit model of cleft lip repairImproved collagen remodeling, resembling normal skin. nih.govresearchgate.netFavoring the resolution of inflammation. nih.govresearchgate.netfrontiersin.org

Advanced Research Methodologies and Analytical Approaches

In Vitro Experimental Models for Mechanistic Elucidation (e.g., Cell Culture Systems)

In vitro models are fundamental for dissecting the molecular and cellular pathways modulated by LXA4-ME. Cell culture systems provide a controlled environment to study specific cellular responses. For instance, in human neutrophil-epithelial co-cultures, the generation of LXA4 is observed, highlighting the transcellular biosynthesis of these mediators. The use of specific cell lines, such as the human neuroblastoma SH-SY5Y cells and pheochromocytoma (PC12) cells, has been instrumental in studying the neuroprotective effects of LXA4-ME against neurotoxicity. researchgate.net

Research on RAW 264.7 macrophages has shown that the 15-oxo metabolite of LXA4, which can be formed from LXA4-ME, inhibits the expression of pro-inflammatory genes like interleukin (IL)-1β, IL-6, and inducible nitric oxide synthase (iNOS) following lipopolysaccharide (LPS) stimulation. biorxiv.org In human renal mesangial cells, LXA4 has been shown to modulate the expression of profibrotic genes induced by platelet-derived growth factor (PDGF), suggesting a protective role in progressive renal disease. nih.gov Furthermore, studies using the T84 intestinal epithelial cell line have demonstrated that LXA4 and its analogs can inhibit TNF-α-stimulated neutrophil adherence, a key process in intestinal inflammation. aai.orgresearchgate.net

Table 1: Examples of In Vitro Studies with Lipoxin A4 Methyl Ester and Related Analogs

Cell Line/SystemStimulusKey FindingsReference
SH-SY5Y, PC12KetamineLXA4-ME demonstrated protective effects against ketamine-induced neurotoxicity. researchgate.net
RAW 264.7 MacrophagesLPSThe 15-oxo metabolite of LXA4 inhibited pro-inflammatory gene expression. biorxiv.org
Human Renal Mesangial CellsPDGFLXA4 modulated the expression of PDGF-induced profibrotic genes. nih.gov
T84 Intestinal Epithelial CellsTNF-αLXA4 analogs inhibited neutrophil adherence to epithelial monolayers. aai.orgresearchgate.net
Murine Lung Epithelial (MLE-12)HyperoxiaLXA4 attenuated hyperoxia-induced lung epithelial cell injury. spandidos-publications.com

In Vivo Animal Models for Therapeutic Efficacy Assessment (e.g., Rodent Models)

Animal models, particularly rodent models, are indispensable for assessing the therapeutic efficacy of LXA4-ME in a complex physiological system. These models allow for the evaluation of its effects on disease progression, tissue damage, and inflammatory responses. annualreviews.org

In a rat model of intracerebral hemorrhage (ICH), treatment with LXA4-ME significantly reduced neurological deficits, neuronal apoptosis, and cerebral edema. nih.govnih.govsemanticscholar.org Similarly, in rat models of focal cerebral ischemia, LXA4-ME has been shown to be neuroprotective, reducing inflammation and infarct volume. frontiersin.orgnih.govahajournals.orgmdpi.com Studies in murine models of acute renal injury, including ischemia-reperfusion injury, have demonstrated that stable LXA4 analogs can protect the kidney by modulating cytokine and chemokine expression and reducing neutrophil infiltration. annualreviews.orgresearchgate.net

The therapeutic potential of LXA4 analogs has also been investigated in models of cutaneous inflammation, where they have shown efficacy in reducing edema, neutrophil and eosinophil infiltration, and epidermal hyperproliferation. aai.org In a mouse model of arthritis, LXA4 treatment demonstrated anti-inflammatory and antioxidant effects. frontiersin.org Furthermore, in a neuro-inflammatory animal model relevant to multiple sclerosis, LXA4 treatment ameliorated clinical symptoms. nih.gov

Table 2: Summary of In Vivo Findings for this compound and Analogs in Rodent Models

Disease ModelAnimal ModelKey OutcomesReference
Intracerebral HemorrhageRatReduced neurological deficits, neuronal apoptosis, and cerebral edema. nih.govnih.govsemanticscholar.org
Focal Cerebral IschemiaRatNeuroprotective effects, reduced inflammation and infarct volume. frontiersin.orgahajournals.org
Ischemic Acute Renal FailureMurineProtection against ischemia-induced acute renal injury. annualreviews.orgresearchgate.net
Cutaneous InflammationMouse, Guinea PigDose-dependent reduction in edema and inflammatory cell infiltration. aai.org
ArthritisMouseAnti-inflammatory and antioxidant effects in the joint. frontiersin.org
Neuro-inflammation (EAE)MouseAmelioration of clinical symptoms. nih.gov

Bioanalytical Techniques for this compound and Metabolite Quantification

Accurate quantification of LXA4-ME and its metabolites in biological samples is crucial for pharmacokinetic studies and for correlating its presence with biological effects. A variety of bioanalytical techniques are employed for this purpose.

ELISA is a widely used competitive immunoassay for the quantification of LXA4 in various biological fluids like urine, serum, and plasma. caymanchem.combiomol.comneogen.com These kits operate on the principle of competition between the LXA4 in the sample and a labeled LXA4 (enzyme conjugate) for a limited number of antibody binding sites. neogen.com The amount of color development is inversely proportional to the concentration of LXA4 in the sample. neogen.com Commercially available ELISA kits for LXA4 exhibit cross-reactivity with LXA4 methyl ester, allowing for its detection. caymanchem.combiomol.com For instance, one such kit shows a cross-reactivity of 48% with this compound. caymanchem.combiomol.comcaymanchem.com These assays typically have a detection limit in the picogram per milliliter range. caymanchem.combiomol.com In a study on cerebral ischemia-reperfusion injury in rats, ELISA was used to determine the levels of IL-6 in brain tissue. scielo.brscielo.br

RT-qPCR is a powerful technique used to measure changes in the gene expression of various molecules in response to LXA4-ME treatment. This method allows researchers to understand the molecular mechanisms by which LXA4-ME exerts its effects. For example, in a rat model of cerebral ischemia-reperfusion injury, RT-qPCR was used to analyze the mRNA levels of STAT3 and SOCS3. scielo.brscielo.br In studies involving BV2 microglial cells, RT-qPCR was employed to measure the mRNA expression of M1 and M2 polarization markers, such as iNOS, CD32, Arg1, and CD206, as well as components of the Notch signaling pathway. frontiersin.org Similarly, in a model of hyperoxia-induced lung injury, RT-qPCR was used to determine the mRNA expression of heme oxygenase-1 (HO-1), IL-6, and monocyte chemotactic protein-1 (MCP-1). spandidos-publications.com The relative gene expression is often calculated using the 2-ΔΔCT method, with a housekeeping gene like GAPDH serving as an internal control. scielo.brfrontiersin.org

Western blotting is a key technique for detecting and quantifying the expression levels of specific proteins in cells or tissues treated with LXA4-ME. This method provides insight into the signaling pathways affected by the compound. In a rat model of intracerebral hemorrhage, Western blotting was used to measure the protein expression of nuclear factor kappa B (NF-κB), matrix metalloproteinase-9 (MMP-9), and tight junction proteins ZO-1 and claudin-5. nih.govnih.gov In a study on cerebral ischemia-reperfusion injury, this technique was used to measure the levels of phosphorylated JAK2 (p-JAK2), phosphorylated STAT3 (p-STAT3), and SOCS3. scielo.brscielo.br Researchers investigating the effects of the 15-oxo metabolite of LXA4 on macrophages used Western blotting to analyze the protein expression of iNOS and Nrf2 target proteins like GCLM and HO-1. biorxiv.org

Fluorescent immunohistochemistry is a technique used to visualize the localization of specific proteins within cells and tissues. This method provides spatial information that complements the quantitative data from Western blotting. In a study of cerebral ischemia-reperfusion injury in rats, fluorescent immunohistochemistry was used to localize p-JAK2 and p-STAT3 in the brain tissue. scielo.brscielo.br The results showed that p-JAK2 was predominantly expressed in microglia, while p-STAT3 was upregulated in the cytoplasm of astrocytes following the injury. scielo.br This technique was also employed in a mouse model of arthritis to visualize TRPV1 staining in dorsal root ganglia. frontiersin.org

Targeted Lipid Metabololipidomics

Targeted lipid metabololipidomics is a specialized analytical approach that focuses on the quantitative analysis of a specific, predefined set of lipid molecules rather than the entire lipidome. This methodology is instrumental in studying the roles of specific lipid mediators, such as Lipoxin A4 (LXA4) and its analogs, in various biological processes. In the context of this compound, this technique allows researchers to precisely measure its levels and the levels of related pro-inflammatory and pro-resolving lipid mediators in biological samples.

This targeted approach offers high sensitivity and specificity, making it possible to detect and quantify low-abundance lipids like LXA4. nih.gov The methodology typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This combination allows for the separation of complex lipid mixtures and their subsequent identification and quantification based on their unique mass-to-charge ratios and fragmentation patterns.

Research employing targeted lipid metabololipidomics has provided significant insights into the in vivo effects of LXA4. For instance, in studies of neuroinflammation, this technique has been used to create a detailed profile of lipid mediators in the spinal cord. nih.gov Findings from such studies have shown that during experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, there are significant alterations in the spinal cord lipidome, with an increase in pro-inflammatory lipids derived from arachidonic acid (AA). nih.gov Treatment with LXA4 was found to normalize these changes, specifically reducing the levels of pro-inflammatory lipid mediators. nih.gov

In a study on multiple sclerosis (MS), targeted lipid metabololipidomics of plasma from patients revealed significantly reduced levels of specialized pro-resolving mediators (SPMs), including LXA4. frontiersin.org This reduction was correlated with disease progression, highlighting the potential role of these lipids in the pathology of MS. frontiersin.org

Furthermore, targeted lipid mediator profiling of different phagocytes, such as neutrophils and macrophages, has helped to delineate the specific roles of these cells in the resolution of inflammation. ashpublications.org These studies have identified distinct lipid mediator signatures for different cell types and states. For example, apoptotic neutrophils were found to have a pro-resolving lipid mediator profile, including elevated levels of LXA4's sister molecule, Lipoxin B4. ashpublications.org

The data below, derived from a study on experimental autoimmune encephalomyelitis, illustrates the changes in various lipid mediators in the spinal cord and the effect of LXA4 treatment.

Table 1: Spinal Cord Lipid Mediator Levels in EAE Model Levels of arachidonic acid (AA) and eicosapentaenoic acid (EPA) pathway markers in the spinal cord of mice with experimental autoimmune encephalomyelitis (EAE) compared to a control group (CFA).

Lipid MediatorEAE vs. CFA
5-HETESignificantly Increased
15-HETESignificantly Increased
5-HEPESignificantly Increased
18-HEPESignificantly Increased
Data sourced from a study on lipid mediator profiles in the spinal cord of EAE mice. nih.gov

Molecular Biology Techniques (e.g., Gene Expression Analysis, Protein Phosphorylation Studies)

Molecular biology techniques are fundamental to understanding the mechanisms of action of this compound at the cellular and subcellular levels. These methods allow researchers to investigate how this compound modulates signaling pathways and gene expression to exert its anti-inflammatory and pro-resolving effects.

Gene Expression Analysis:

Gene expression analysis, often performed using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis, reveals how Lipoxin A4 and its analogs can alter the transcription of specific genes. Studies have shown that a stable analog of Lipoxin A4 can modify the gene expression profile in human renal mesangial cells stimulated with platelet-derived growth factor (PDGF). nih.gov In this context, LXA4 was found to modulate the expression of numerous PDGF-induced genes, including those involved in fibrosis, cell proliferation, and immune response. nih.gov Specifically, it prevented the PDGF-induced increases in the expression of fibronectin and collagen type I α1 transcripts. nih.gov

In another study involving intestinal epithelial cells, a Lipoxin A4 analog was shown to attenuate the induction of approximately 50% of the 125 genes that were up-regulated in response to the pathogen Salmonella typhimurium. researchgate.net A significant portion of these genes is regulated by the transcription factor NF-κB, suggesting that the Lipoxin A4 analog influences the activity of this key inflammatory pathway. researchgate.net Furthermore, research has indicated that Lipoxin A4 can induce the gene transcription of heme oxygenase-1 (HO-1) through the transcriptional activation of the antioxidant response element (ARE). spandidos-publications.com

The table below summarizes the effect of a Lipoxin A4 analog on the expression of selected genes in human renal mesangial cells stimulated by PDGF.

Table 2: Effect of Lipoxin A4 Analog on PDGF-Induced Gene Expression Changes in the expression of profibrotic genes in human renal mesangial cells after treatment with PDGF and a Lipoxin A4 analog.

GeneEffect of PDGFEffect of PDGF + LXA4 Analog
FibronectinIncreasedIncrease Prevented
Collagen Type I α1IncreasedIncrease Prevented
Transforming growth factor-β1ModulatedModulated
ThrombospondinModulatedModulated
Matrix metalloproteinase 1ModulatedModulated
Data sourced from a study on the effects of LXA4 on PDGF-induced gene expression. nih.gov

Protein Phosphorylation Studies:

Protein phosphorylation is a critical post-translational modification that regulates the activity of many proteins involved in signal transduction. Studies on this compound and its analogs often involve analyzing the phosphorylation state of key signaling proteins to elucidate their mechanism of action.

A notable finding is the effect of an aspirin-triggered Lipoxin A4 stable analog (ATLa) on protein phosphorylation in human neutrophils. nih.govpsu.edu In neutrophils stimulated with the chemoattractant fMLP, ATLa was found to block the intense phosphorylation of a 55-kDa protein, which was identified as leukocyte-specific protein 1 (LSP1). nih.govpsu.edu LSP1 is a downstream component of the p38-MAPK signaling cascade. Further investigation revealed that ATLa also reduced the phosphorylation and activation of several upstream components of this pathway, including MAPK kinase 3/MAPK kinase 6 (MKK3/MKK6) and p38-MAPK itself. nih.govpsu.edu These findings indicate that the anti-inflammatory effects of this Lipoxin A4 analog are, at least in part, due to the blockade of the p38-MAPK cascade in neutrophils. nih.govpsu.edu

In a different model, specifically cerebral ischemia-reperfusion injury in rats, this compound treatment was shown to decrease the protein expression of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in the ischemic cortex. scielo.brscielo.br This inhibition of the JAK2/STAT3 pathway was associated with an increase in the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of JAK/STAT signaling. scielo.brscielo.br This suggests a neuroprotective mechanism of this compound involving the modulation of this signaling pathway. scielo.brscielo.br

The table below details the effects of an aspirin-triggered Lipoxin A4 analog on the phosphorylation of key proteins in the p38-MAPK pathway in human neutrophils.

Table 3: Effect of an Aspirin-Triggered Lipoxin A4 Analog (ATLa) on Protein Phosphorylation in Neutrophils The impact of ATLa on the phosphorylation status of proteins in the p38-MAPK signaling pathway.

ProteinEffect of ATLa
Leukocyte-specific protein 1 (LSP1)Phosphorylation Blocked
MAPK kinase 3/MAPK kinase 6 (MKK3/MKK6)Phosphorylation/Activation Reduced
p38-MAPKPhosphorylation/Activation Reduced
MAPK-activated protein kinase-2Phosphorylation/Activation Reduced
Data sourced from a study on the effects of a stable LXA4 analog on neutrophil protein phosphorylation. nih.govpsu.edu

Future Directions and Research Frontiers for Lipoxin A4 Methyl Ester

Development of Novel Analogs with Enhanced Pharmacokinetic Profiles

A significant hurdle in the therapeutic application of native lipoxins is their rapid metabolic inactivation in vivo. bohrium.comumich.edu To overcome this, research has focused on creating synthetic analogs with improved stability and bioavailability. nih.govmdpi.com The methyl ester form of LXA4 represents an early and important step in this direction, offering increased lipid solubility. caymanchem.comfrontiersin.org

Future research is centered on developing next-generation analogs with even more desirable pharmacokinetic properties. annualreviews.orgacs.org These efforts involve targeted chemical modifications to protect the molecule from enzymatic degradation while preserving or even enhancing its biological activity. umich.eduacs.org

Generations of these synthetic analogs have been developed to resist metabolic breakdown. annualreviews.orgnih.gov

First-generation analogs included modifications at C-15 or C-20 to block enzymatic oxidation. annualreviews.org

Second-generation analogs , such as those with a 3-oxa group, were designed to have better stability and could be administered orally, topically, or intravenously. annualreviews.orgnih.gov

Third-generation analogs incorporated a benzo-fused ring system, which increased thermal and metabolic stability and simplified synthesis. annualreviews.orgnih.gov

Fourth-generation mimetics feature heteroaromatic substitutions in the core structure of LXA4. annualreviews.org

Generations of Lipoxin A4 Analogs
GenerationModification StrategyExamplesKey Advantages
FirstInhibition of reduction at C-15 or ω-oxidation at C-20. annualreviews.org16-phenoxy-LXA4, 15-epi-16-(p-fluoro)-phenoxy LXA4, 15-(R/S)-methyl-LXA4. annualreviews.orgIncreased resistance to metabolic inactivation. umich.edu
SecondInsertion of a 3-oxa group in the upper chain. annualreviews.orgZK-142, ZK-994. annualreviews.orgImproved in vivo stability; effective with oral, topical, and intravenous delivery. annualreviews.org
ThirdIncorporation of a stable benzo-fused ring system. annualreviews.orgbenzo-LXA4, benzo 15-epi-LXA4. annualreviews.orgEnhanced thermal and metabolic stability, easier to synthesize. bohrium.comnih.gov
FourthHeteroaromatic substitutions of the triene core. annualreviews.orgImidazole-, oxazole-, and isoquinoline-containing LX analogs. annualreviews.orgAims for further enhanced potency and stability. nih.gov

Targeted Delivery Systems and Nanocarriers for Localized Action

To maximize the therapeutic efficacy of Lipoxin A4 methyl ester and its analogs, researchers are exploring targeted delivery systems and nanocarriers. nih.govmdpi.com These technologies aim to protect the compound from degradation and deliver it specifically to sites of inflammation, thereby increasing local concentrations and minimizing potential systemic effects. nih.govmdpi.com

Several types of nanocarriers are under investigation:

Liposomes and Nanoparticles : These can encapsulate lipoxins, shielding them from rapid metabolism. nih.govmdpi.com For instance, nanomicelles made with Pluronic F-127 have been shown to enhance the stability and bioavailability of LXA4. nih.govresearchgate.net

Microparticles : PLGA (poly(lactic-co-glycolic acid)) microparticles have been used to encapsulate LXA4, demonstrating accelerated wound healing in skin ulcers. plos.org

Hydrogels : Biphasic microgels are being developed as a delivery system for LXA4 to modulate inflammation and promote tissue repair in conditions like pulpitis and periodontitis. anr.fr

These delivery systems can be further enhanced with targeting ligands that bind to receptors expressed at the site of inflammation, ensuring even more precise delivery. pnas.org

Investigation of Unexplored Signaling Pathways and Cellular Interactions

The primary receptor for LXA4 is the formyl peptide receptor 2 (FPR2/ALX). frontiersin.orgnih.gov Activation of this receptor triggers a cascade of anti-inflammatory and pro-resolving signals. frontiersin.org However, the full spectrum of signaling pathways and cellular interactions influenced by this compound is still being uncovered.

Future research will delve deeper into these mechanisms:

Beyond FPR2/ALX : While FPR2/ALX is the main receptor, there is evidence that LXA4 may interact with other receptors, such as GPR32, to mediate some of its effects. nih.gov Further studies are needed to identify and characterize these alternative receptors and their downstream signaling.

Crosstalk with Other Pathways : LXA4 has been shown to interact with and modulate other key signaling pathways involved in inflammation and fibrosis, such as the TGF-β/Smad, NF-κB, and MAPK pathways. frontiersin.organnualreviews.org Understanding this crosstalk is crucial for a complete picture of its mechanism of action. For example, LXA4 can inhibit the activation of NF-κB and the phosphorylation of p38 and JNK. frontiersin.orgacs.org

Cell-Specific Effects : The effects of LXA4 can be cell-type dependent. acs.org Investigating how this compound specifically affects different immune and tissue-resident cells will provide insights into its diverse biological functions.

Recent studies have also pointed to the involvement of the JAK/STAT pathway, where LXA4 methyl ester may exert a negative regulatory effect, potentially through the induction of Suppressors of Cytokine Signaling (SOCS) proteins like SOCS3. scielo.brscielo.br

Role in Tissue Repair and Regeneration Mechanisms

Beyond its anti-inflammatory properties, Lipoxin A4 and its analogs actively promote tissue repair and regeneration. annualreviews.orgnih.gov This makes them particularly promising for therapies aimed at not just suppressing inflammation but also restoring tissue function.

Key areas of ongoing and future research include:

Stimulation of Efferocytosis : LXA4 enhances the clearance of apoptotic cells by macrophages (a process called efferocytosis), which is a critical step in the resolution of inflammation and the prevention of further tissue damage. annualreviews.org

Modulation of Extracellular Matrix : LXA4 can influence the production and degradation of the extracellular matrix, which is vital for tissue remodeling and the prevention of fibrosis. annualreviews.org It has been shown to counteract fibrotic gene expression in renal cells. annualreviews.org

Interaction with Stem Cells : LXA4 can modulate the behavior of stem cells, such as stem cells from the apical papilla (SCAP), potentially enhancing their regenerative capabilities in inflammatory environments. pacific.edu

Corneal Wound Healing : In the eye, LXA4 is involved in corneal epithelial repair, where it stimulates signaling pathways that promote cell proliferation and migration. nih.gov

Potential as a Biomarker for Inflammatory Disease Progression in Preclinical Settings

The levels of endogenous lipoxins have been found to be altered in various inflammatory diseases, suggesting their potential as biomarkers. acs.orgd-nb.info A deficiency in LXA4 has been linked to the persistence of inflammation in conditions like lupus. d-nb.infonih.gov

Future preclinical research will focus on:

Correlating LXA4 Levels with Disease Activity : Studies in animal models of inflammatory diseases will aim to establish a clear correlation between the levels of LXA4 and the severity or progression of the disease.

Predicting Therapeutic Response : Measuring LXA4 levels before and after treatment with this compound or its analogs could help predict the therapeutic response in preclinical models. d-nb.info

Developing Sensitive Detection Methods : Advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for the accurate and sensitive measurement of lipoxins in biological samples. nih.gov

Establishing this compound as a reliable preclinical biomarker would be invaluable for the development and testing of new anti-inflammatory and pro-resolving therapies. acs.org

Q & A

Q. What are the optimal storage and handling conditions for LXA4 ME in experimental settings?

LXA4 ME is stable for ≥1 year when stored in ethanol at -80°C. To ensure potency, avoid repeated freeze-thaw cycles and prepare working aliquots in solvents like DMSO or ethanol. Purity (>99%) should be verified via HPLC before use, as impurities can skew bioactivity assays .

Q. How can researchers select appropriate in vitro vs. in vivo models for studying LXA4 ME's anti-inflammatory effects?

For in vitro studies, use primary human neutrophils or microglial cell lines to assess chemotaxis (via Boyden chamber assays) or cytokine release (ELISA). In vivo, rat models of intracerebral hemorrhage (ICH) or cerebral ischemia are validated for neuroprotection studies. Ensure dose consistency: 0.1–1 µg/kg intravenously in rodents, adjusted for bioavailability .

Q. What are the key controls required when testing LXA4 ME in mechanistic studies?

Include:

  • Vehicle controls (e.g., DMSO/ethanol at matching concentrations).
  • Positive controls (e.g., BML-111, a synthetic LXA4 receptor agonist).
  • Knockout models (e.g., NF-κB-deficient mice) to confirm pathway specificity .

Advanced Research Questions

Q. How can contradictory data on LXA4 ME's efficacy across disease models be resolved?

Discrepancies may arise from model-specific pathologies (e.g., ICH vs. chronic cerebral hypoperfusion). Address this by:

  • Dose-response profiling in each model.
  • Pathway-focused analysis (e.g., compare NF-κB activation in ICH vs. MMP-9 inhibition in ischemia).
  • Meta-analysis of published datasets using tools like RevMan to identify confounding variables (e.g., anesthesia protocols, genetic background) .

Q. What methodologies are recommended to elucidate LXA4 ME's cross-talk between the ERK/Nrf2 and NF-κB pathways?

Use dual-luciferase reporter assays to simultaneously monitor Nrf2 and NF-κB activity in transfected HEK293 cells. Complement with siRNA knockdown of ERK or Nrf2 in primary neurons to validate pathway interdependence. Western blotting for phosphorylated ERK and Nrf2 nuclear translocation can further clarify temporal dynamics .

Q. How should researchers design experiments to assess LXA4 ME's synergy with other pro-resolving mediators (e.g., resolvins)?

Employ isobolographic analysis to determine additive/synergistic effects. For example, co-administer LXA4 ME (0.5 µg/kg) with resolvin D1 methyl ester (0.2 µg/kg) in a murine peritonitis model. Measure neutrophil infiltration (flow cytometry) and IL-6/TNF-α levels (multiplex assays). Statistical synergy is confirmed if the combination index (CI) <1 via CompuSyn software .

Q. What statistical approaches are critical for analyzing LXA4 ME's dose-dependent effects on neurological outcomes?

Use mixed-effects ANOVA to account for repeated measures (e.g., weekly neurological deficit scores post-ICH). For non-normal data (e.g., lesion volume), apply Kruskal-Wallis with Dunn’s post hoc test . Power analysis (G*Power) is essential to determine sample sizes ≥8/group, ensuring detection of 20% effect size (α=0.05, β=0.2) .

Methodological Best Practices

Validating LXA4 ME's Bioactivity in Inflammation Assays

  • In vitro : Measure superoxide generation in human neutrophils (cytochrome C reduction assay) at 0.1 µM LXA4 ME, comparing to leukotriene B4 (LTB4) as a reference .
  • In vivo : Quantify blood-brain barrier (BBB) integrity via Evans blue extravasation in rodent ICH models, correlating with MMP-9 activity (gel zymography) .

Addressing Stability Challenges in Long-Term Studies
Monitor LXA4 ME degradation using LC-MS/MS at monthly intervals. If >10% degradation occurs, reformulate with antioxidants (e.g., 0.01% BHT) or switch to lyophilized preparations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.